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Compound of Interest

4-(2-
Compound Name:
Bromophenylsulfonyl)morpholine

cat. No.: B1277062

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data
and a detailed synthetic and analytical workflow for the characterization of 4-(2-
Bromophenylsulfonyl)morpholine. Due to the limited availability of published experimental
data for this specific compound, this document serves as a predictive guide for researchers
aiming to synthesize and characterize this molecule. The information herein is based on
established principles of organic spectroscopy and reaction mechanisms, drawing parallels
from closely related chemical structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-
Bromophenylsulfonyl)morpholine. These predictions are derived from the analysis of its
constituent functional groups and comparison with analogous compounds.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic H (ortho to
~81-83 Multiplet 1H
SOz2)
~75-79 Multiplet 3H Aromatic H
] Morpholine H (-O-
~3.7-3.9 Multiplet 4H
CHz2-)
) Morpholine H (-N-
~3.1-33 Multiplet 4H

CH2-)

Table 2: Predicted **C NMR Data

Solvent: CDCIs, Reference: CDClIs (0 77.16 ppm)

Chemical Shift (6, ppm)

Assignment

~139 Aromatic C (C-SOz2)

~ 135 Aromatic C (C-Br)

~ 133 Aromatic C-H

~131 Aromatic C-H

~ 128 Aromatic C-H

~ 119 Aromatic C-H

~ 66 Morpholine C (-CHz2-O-)
~ 46 Morpholine C (-CHz2-N-)

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2980 - 2850 Medium-Strong Aliphatic _C'H stretch
(morpholine)

~ 1360 - 1340 Strong Asymmetric SOz stretch

~1170 - 1150 Strong Symmetric SO: stretch

~1120 - 1080 Strong C-O-C stretch (morpholine)

~ 1020 - 1000 Medium C-N stretch (morpholine)

~ 750 - 700 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data

lonization Mode: Electron Impact (El)

m/z Interpretation

307/309 Molecular ion peak [M]* (presence of Br isotope
pattern)

222 [M - SOz - H]*

206/208 [Br-CeHa-SO2]*

155/157 [Br-CeHa]*

86 [Morpholine-CHz]*

56 [CsHeN]*

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and

spectroscopic characterization of 4-(2-Bromophenylsulfonyl)morpholine.

Synthesis of 4-(2-Bromophenylsulfonyl)morpholine
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This procedure is based on the general reaction of sulfonyl chlorides with secondary amines.
Materials:

2-Bromobenzenesulfonyl chloride

Morpholine

Triethylamine (or other suitable base)

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous
DCM or THF.

Cool the solution to 0 °C in an ice bath.

Add morpholine (1.1 eq) dropwise to the stirred solution.

Add triethylamine (1.2 eq) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer and wash sequentially with water and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.
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 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain pure 4-(2-Bromophenylsulfonyl)morpholine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

» Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

o Transfer the solution to a 5 mm NMR tube.
e Acquire *H and 3C NMR spectra on a 300 MHz or higher field NMR spectrometer.

e For 'H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

o For 3C NMR, typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024
or more).

Infrared (IR) Spectroscopy:
e Ensure the sample is dry.

o For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its
simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

» Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a transparent disk.

e Acquire the IR spectrum over a range of 4000-400 cm™1,

Mass Spectrometry (MS):
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« Introduce the sample into the mass spectrometer. For a volatile and thermally stable
compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Impact (El)
source is suitable. Direct infusion via a solids probe can also be used.

e Acquire the mass spectrum in the EI mode, typically at 70 eV.

e Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragmentation patterns. The isotopic pattern of bromine (*°Br and 8!Br in approximately a 1:1
ratio) should be evident for bromine-containing fragments.

Diagrams
Synthesis Workflow
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Synthesis of 4-(2-Bromophenylsulfonyl)morpholine

2-Bromobenzenesulfonyl chloride + Morpholine
+ Triethylamine in DCM/THF

Reaction at 0 °C to Room Temperature
(12-24 hours)

'

Aqueous Workup
(NaHCOs, H20, Brine)

'

Drying of Organic Layer
(anhydrous MgS0a4)

'

Purification
(Column Chromatography or Recrystallization)

4-(2-Bromophenylsulfonyl)morpholine

Spectroscopic Characterization
(NMR, IR, MS)

Click to download full resolution via product page
Caption: Synthetic workflow for 4-(2-Bromophenylsulfonyl)morpholine.

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
4-(2-Bromophenylsulfonyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277062#spectroscopic-data-for-4-2-
bromophenylsulfonyl-morpholine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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